molecular formula C27H23NO4 B4140214 2-benzyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-benzyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B4140214
M. Wt: 425.5 g/mol
InChI Key: ITTLERJJWAHLET-UHFFFAOYSA-N
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Description

Pyrrole derivatives, including chromeno[2,3-c]pyrrole-3,9-diones, are of considerable interest due to their diverse pharmacological activities and potential applications in materials science. These compounds often exhibit unique physical, chemical, and biological properties that make them valuable in various fields, from medicinal chemistry to electronics and photonics.

Synthesis Analysis

The synthesis of pyrrole derivatives, such as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, typically involves multicomponent reactions, including condensation and cyclization processes. These methods allow for the efficient assembly of complex structures from simpler precursors, providing access to a wide range of substituted pyrroles with diverse functionalities (Alizadeh & Ghanbaripour, 2013).

Molecular Structure Analysis

X-ray crystallography is a crucial tool for determining the molecular structure of pyrrole derivatives. It provides detailed insights into the arrangement of atoms within the molecule, enabling the understanding of its stereochemistry and conformation. Structural studies reveal that these compounds often adopt non-planar geometries due to steric hindrance and intramolecular interactions, affecting their physical and chemical properties (Lv et al., 2013).

Chemical Reactions and Properties

Pyrrole derivatives participate in various chemical reactions, including electrophilic substitution, nucleophilic addition, and polymerization. These reactions are influenced by the electronic nature of the pyrrole ring and the substituents attached to it, allowing for the synthesis of a wide array of functionalized derivatives with tailored properties for specific applications.

Physical Properties Analysis

The physical properties of pyrrole derivatives, such as solubility, melting point, and photoluminescence, are significantly affected by their molecular structure. Substituents on the pyrrole ring can modulate these properties, enabling the design of materials with specific characteristics for electronic, optical, and biomedical applications (Beyerlein & Tieke, 2000).

Mechanism of Action

The mechanism of action of pyrrole compounds can vary widely depending on their structure and the target they interact with. Many pyrrole-containing drugs have been found to have diverse biological properties, such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

Future Directions

Due to the diverse therapeutic response profile of pyrrole analogs, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research will likely continue to focus on the design and synthesis of new pyrrole derivatives with improved biological activity and safety profiles .

properties

IUPAC Name

2-benzyl-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO4/c1-2-16-31-20-14-12-19(13-15-20)24-23-25(29)21-10-6-7-11-22(21)32-26(23)27(30)28(24)17-18-8-4-3-5-9-18/h3-15,24H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTLERJJWAHLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-benzyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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2-benzyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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2-benzyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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2-benzyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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2-benzyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
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2-benzyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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